Cas no 82189-04-6 (Ansatrienin B)

Ansatrienin B Chemical and Physical Properties
Names and Identifiers
-
- D-Alanine,N-(cyclohexylcarbonyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-ylester
- [(4E,6R,7S,8S,10E,12E,14E,16R)-6,22,24-trihydroxy-16-methoxy-5,7-dimethyl-18-oxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20(24),21-heptaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate
- ANSATRIENIN B
- D-Alanine,N-(cyclohexylcarbonyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy...
- D-Alanine,N-(cyclohexylcarbonyl)-,(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicy
- 82189-04-6
- Mycotrienin II
- (15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate
- CHEBI:201406
- Antibiotic T 23II
- (+)-Mycotrienin II
- SDZ 115-962
- Ansatrienin B
-
- Inchi: InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)
- InChI Key: VVJDHJZQBGWPEQ-UHFFFAOYSA-N
- SMILES: CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3
Computed Properties
- Exact Mass: 638.356717
- Monoisotopic Mass: 638.356717
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 46
- Rotatable Bond Count: 6
- Complexity: 1110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 154
Experimental Properties
- Density: 1.21
- Boiling Point: 834.5°C at 760 mmHg
- Flash Point: 458.5°C
- Refractive Index: 1.588
Ansatrienin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69874-5mg |
Ansatrienin B |
82189-04-6 | 98% | 5mg |
¥0.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202954-1mg |
Ansatrienin B, |
82189-04-6 | 1mg |
¥3076.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69874-1mg |
Ansatrienin B |
82189-04-6 | 98% | 1mg |
¥3945.00 | 2022-04-26 | |
TRC | A678305-2.5mg |
Ansatrienin B |
82189-04-6 | 2.5mg |
$ 839.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A912745-1mg |
Ansatrienin B |
82189-04-6 | 98% | 1mg |
¥6,163.20 | 2022-09-29 | |
Biosynth | HDA18904-10 mg |
Ansatrienin B |
82189-04-6 | 10mg |
$2,852.90 | 2023-01-04 | ||
Biosynth | HDA18904-5 mg |
Ansatrienin B |
82189-04-6 | 5mg |
$1,783.05 | 2023-01-04 | ||
BioAustralis | BIA-A1005-5mg |
Ansatrienin B |
82189-04-6 | >95% by HPLC (<5% Ansatrienin A) | 5mg |
$1260.00 | 2024-08-19 | |
BioAustralis | BIA-A1005-1mg |
Ansatrienin B |
82189-04-6 | >95% by HPLC (<5% Ansatrienin A) | 1mg |
$360.00 | 2024-08-19 | |
TRC | A678305-1mg |
Ansatrienin B |
82189-04-6 | 1mg |
$ 425.00 | 2023-04-19 |
Ansatrienin B Related Literature
-
P. A. Worthington Nat. Prod. Rep. 1988 5 47
-
Natalia Skrzypczak,Piotr Przybylski Nat. Prod. Rep. 2022 39 1678
-
Qianjin Kang,Yuemao Shen,Linquan Bai Nat. Prod. Rep. 2012 29 243
-
R. Thiericke,J. Rohr Nat. Prod. Rep. 1993 10 265
-
5. Index pages
Additional information on Ansatrienin B
Ansatrienin B (CAS No. 82189-04-6): A Promising Compound in Medicinal Chemistry
Ansatrienin B (CAS No. 82189-04-6) is a naturally occurring compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, isolated from the marine sponge Halichondria okadai, belongs to a class of marine natural products known for their diverse biological activities. In this article, we will delve into the chemical structure, biological activities, and recent research advancements of Ansatrienin B.
The chemical structure of Ansatrienin B is characterized by a complex polycyclic framework, which includes a tricyclic ansa lactone core. This intricate structure contributes to its stability and unique pharmacological properties. The presence of multiple functional groups, such as hydroxyl and methoxy groups, further enhances its reactivity and bioavailability. The detailed elucidation of its structure has been achieved through advanced spectroscopic techniques, including NMR and X-ray crystallography.
In terms of biological activities, Ansatrienin B has demonstrated significant potential in various therapeutic areas. One of the most notable applications is in cancer research. Studies have shown that Ansatrienin B exhibits potent antiproliferative effects against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth. Recent research has also highlighted its ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways.
Beyond cancer, Ansatrienin B has shown promise in other disease models. For instance, it has been reported to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
The pharmacological profile of Ansatrienin B has been further explored through preclinical studies. In vivo experiments using animal models have demonstrated its efficacy in reducing tumor size and improving survival rates in cancer models. Additionally, these studies have provided valuable insights into its pharmacokinetics and safety profile. The compound has shown favorable pharmacokinetic properties, with good oral bioavailability and a reasonable half-life, which are essential for its development as a therapeutic agent.
In the realm of drug discovery and development, Ansatrienin B has attracted the interest of pharmaceutical companies and academic researchers alike. Several ongoing studies are focused on optimizing its chemical structure to enhance its potency and reduce potential side effects. Techniques such as structure-activity relationship (SAR) analysis and molecular docking studies are being employed to identify key structural features responsible for its biological activities.
The potential of Ansatrienin B extends beyond its direct therapeutic applications. It serves as a valuable lead compound for the development of novel drugs with improved efficacy and safety profiles. The unique structural features of this compound provide a foundation for rational drug design, enabling researchers to create derivatives with enhanced pharmacological properties.
In conclusion, Ansatrienin B (CAS No. 82189-04-6) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that Ansatrienin B will play a significant role in advancing the field of drug discovery and improving patient outcomes in various diseases.
82189-04-6 (Ansatrienin B) Related Products
- 1388023-68-4(5-Cyano-2,6-dichloro-1H-benzimidazole)
- 2270907-88-3(5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid tert-butyl ester)
- 900872-30-2(N-(2-methoxyethyl)-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine)
- 2248340-26-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoro-2-(trifluoromethyl)benzoate)
- 1706448-48-7(Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate)
- 1337201-35-0(3-bromo-4-(pyrrolidin-3-yl)methylpyridine)
- 2416218-47-6(Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride)
- 267875-74-1(3-Cyclopropyl-2,2-difluoropropanol)
- 923486-19-5(3,4,9-trimethyl-7-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1094777-99-7(N-ethyl-N-methylpiperidine-4-carboxamide)
